1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione
Description
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is a barbiturate analog featuring a 3,4-dichlorophenyl substituent at the N1 position of the diazinane-trione core. This compound belongs to the class of 1,3-diazinane-2,4,6-triones (barbiturates), which are historically significant for their sedative and anticonvulsant properties .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKZPLPRPCPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with a suitable amine to yield the final product . Industrial production methods may involve continuous processes where reactants are fed into reactors under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It inhibits certain biochemical pathways by binding to active sites of enzymes, thereby blocking their activity. This compound is known to inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Halogenated aryl groups (Cl, I) enhance target binding via hydrophobic and halogen-bonding interactions, but may reduce solubility. Methyl or allyl groups increase lipophilicity, favoring CNS activity .
- Core Modifications : Replacing the diazinane-trione core with urea or dihydropyrimidine shifts pharmacological activity from sedation to growth inhibition or antimicrobial effects .
- Safety Considerations : Simple barbiturates like 1-ethyl-1,3-diazinane-2,4,6-trione exhibit acute toxicity, highlighting the need for careful structural optimization in derivatives .
Biological Activity
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a diazinane ring structure with dichlorophenyl substitution, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
The molecular formula of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is . The compound's structure includes:
- Diazinane ring : A six-membered ring containing two nitrogen atoms.
- Dichlorophenyl group : A phenyl group substituted with two chlorine atoms at the 3 and 4 positions.
This unique structure contributes to its reactivity and biological properties.
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is not fully elucidated; however, it is believed to interact with various molecular targets within cells. Potential targets include:
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound could modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In vitro studies : Compounds structurally related to 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione have demonstrated effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione | E. coli | 32 μg/mL |
| Related Compound A | S. aureus | 16 μg/mL |
| Related Compound B | P. aeruginosa | 64 μg/mL |
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines:
- Case Study : A recent study reported that the compound exhibited cytotoxic effects against the human breast cancer cell line MCF-7 with an IC50 value of approximately 20 μM. This suggests potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 20 |
| HCT-116 | 15 |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of diazinane derivatives. For example:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine has been shown to enhance antimicrobial and anticancer activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
